tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate
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Overview
Description
tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate: is a chemical compound with the molecular formula C15H21N5O4 and a molecular weight of 335.36 g/mol . It is also known by its IUPAC name, di(tert-butyl) 7H-purin-6-ylimidodicarbonate . This compound is a derivative of purine, a heterocyclic aromatic organic compound, and is often used in organic synthesis and research.
Preparation Methods
The synthesis of tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate involves multiple steps. One common method includes the reaction of purine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl groups can be replaced by other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) groups can be removed under acidic conditions, yielding the free amine.
Oxidation and Reduction:
Common reagents used in these reactions include acids like trifluoroacetic acid for deprotection and bases like sodium hydride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biological Studies: The compound can be used to study the biological activity of purine derivatives and their interactions with enzymes and receptors.
Pharmaceutical Research: It serves as a building block for the development of potential therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate is primarily related to its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine .
Comparison with Similar Compounds
Similar compounds to tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate include:
tert-Butyl N-tert-butoxycarbonyl-N-(9H-purin-6-yl)carbamate: Another Boc-protected purine derivative with similar properties and applications.
N-Boc-ethanolamine: A Boc-protected amine used in organic synthesis.
N-Boc-4-iodoaniline: A Boc-protected aniline used in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which combines the protective Boc groups with the purine scaffold, making it particularly useful in the synthesis of purine-based compounds.
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(7H-purin-6-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-14(2,3)23-12(21)20(13(22)24-15(4,5)6)11-9-10(17-7-16-9)18-8-19-11/h7-8H,1-6H3,(H,16,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOSWAQZBWMIGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=NC2=C1NC=N2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440896 |
Source
|
Record name | Di-tert-butyl 7H-purin-6-yl-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309947-86-2 |
Source
|
Record name | Di-tert-butyl 7H-purin-6-yl-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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